molecular formula C13H16N2O2 B8581960 tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate CAS No. 777856-66-3

tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate

Cat. No. B8581960
CAS RN: 777856-66-3
M. Wt: 232.28 g/mol
InChI Key: HZFDXLUCJIGGLQ-UHFFFAOYSA-N
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Description

Tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

777856-66-3

Product Name

tert-Butyl [3-(pyridin-3-yl)prop-2-yn-1-yl]carbamate

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-(3-pyridin-3-ylprop-2-ynyl)carbamate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-5-7-11-6-4-8-14-10-11/h4,6,8,10H,9H2,1-3H3,(H,15,16)

InChI Key

HZFDXLUCJIGGLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pressure tube containing a magnetic stir bar was added 46 (202 mg, 1.3 mmol) and the vial was purged with argon. To the tube is added a solution of tetrakis(triphenylphosphine)palladium(0) (45 mg, 0.04 mmol) in ethanol/dimethoxyethane (1:1, 2 mL), sodium carbonate(aq) (2 M, 4 mL, 4 mmol), copper(I)iodide (46 mg, 0.24 mmol) and the vial was once again purged with argon. The resultant solution was stirred at room temperature for 5 min when 3-bromopyridine (483 μL, 5 mmol) was added as a neat oil. The tube was purged with argon, capped, heated to 90° C. and stirred for 1 h. The solution was cooled to room temperature and poured into a flask containing anhydrous sodium sulfate (5 g). The solution was dried for 10 min, filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 5/95, Rf=0.43) to afford the title compound 47 (295 mg, 97% yield) as a brown solid: mp=74-78° C.; 1H NMR (CDCl3) δ 8.63 (m, 1H), 8.51 (m, 1H), 7.67 (m, 1H), 7.22 (m, 1H), 5.05 (br s, 1H), 4.15 (m, 2H), 1.45 (s, 9H); LRMS (ESI) m/z calcd for C13H16N2O2 [M+H]+ 233. found 233; m/z calcd for C9H9N2O2 [M+H−CH2C(CH3)2]+ 177. found 177; m/z calcd for C8H9N2 [M+H−t-Boc]+ 133. found 133.
Name
Quantity
202 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
483 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
ethanol dimethoxyethane
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
45 mg
Type
catalyst
Reaction Step Three
Quantity
46 mg
Type
catalyst
Reaction Step Three
Yield
97%

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